(2-氨基-苯并噻唑-6-基)-哌啶-1-基-甲甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" often involves complex organic reactions, employing various starting materials and catalysts to achieve the desired product. While specific synthesis routes for this exact compound are not detailed in the literature, studies on similar benzothiazole and piperidine derivatives provide insights into potential synthetic pathways. These pathways might include reactions such as nucleophilic substitution, amidation, and cyclization, often requiring precise conditions to ensure high yield and purity.

Molecular Structure Analysis

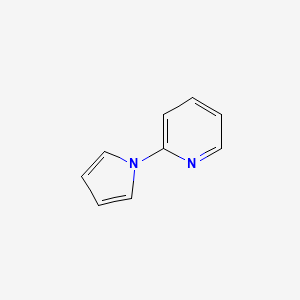

The molecular structure of benzothiazole-piperidine derivatives typically features a benzothiazole ring connected to a piperidine ring through a methanone linker. Crystallographic studies of related compounds highlight the importance of this configuration, demonstrating how the arrangement of these functional groups influences the molecule's overall geometry and stability. The piperidine ring can adopt various conformations (e.g., chair, boat), significantly affecting the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds containing benzothiazole and piperidine units engage in a variety of chemical reactions, reflecting their functional group chemistry. These may include electrophilic and nucleophilic substitutions, ring expansions, and interactions with other organic molecules under acidic or basic conditions. The reactivity is often modulated by the electron-withdrawing or donating nature of the substituents attached to the core rings.

Physical Properties Analysis

The physical properties of "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by molecular structure, including intermolecular interactions like hydrogen bonding, which can also affect the compound's stability and solid-state form.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, redox potential, and photophysical behavior, are determined by the electronic nature of the benzothiazole and piperidine units and their interaction. The presence of the amino group and its position on the benzothiazole ring can significantly impact the molecule's electron distribution, affecting its reactivity towards other chemical species.

For detailed information on the synthesis, properties, and analyses of related compounds, please refer to the following sources:

- (Eckhardt et al., 2020) discusses the structural characterization of a side product in benzothiazinone synthesis, offering insights into molecular structure and synthesis pathways.

- (Prasad et al., 2018) covers the synthesis and structural exploration of a novel bioactive heterocycle, providing valuable information on molecular structure analysis and chemical properties.

- (Pancholia et al., 2016) explores the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, shedding light on chemical reactions and biological properties.

科学研究应用

抗菌活性

已合成与 (2-氨基-苯并噻唑-6-基)-哌啶-1-基-甲甲酮相关的化合物,并显示出抗菌活性。Patel、Agravat 和 Shaikh (2011) 的研究合成了衍生物,发现对细菌和真菌具有可变且适度的活性 (Patel, Agravat, & Shaikh, 2011)。Patel 和 Agravat (2007) 还报道了新型吡啶衍生物的抗菌和抗真菌活性 (Patel & Agravat, 2007).

抗增殖活性

与所讨论的化学物质密切相关的化合物(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)(吗啉基)甲甲酮被合成并评估其抗增殖活性,表明在癌症研究中的潜在应用 (Prasad et al., 2018).

结构表征

相关化合物的结构表征对于了解其性质和潜在应用至关重要。Eckhardt 等人 (2020) 报道了苯并噻嗪酮合成中副产物的结构,突出了结构分析在药物开发中的重要性 (Eckhardt et al., 2020).

抗分枝杆菌潜力

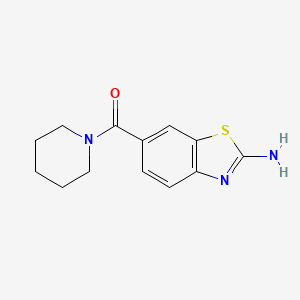

与目标化合物密切相关的苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮骨架已被确定为一种新的抗分枝杆菌化学型,在对抗结核病方面显示出前景 (Pancholia et al., 2016).

抗惊厥药

甲甲酮化合物的衍生物,包括 (5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲甲酮,已被合成并评估为抗惊厥药,在治疗癫痫方面显示出显着的潜力 (Malik & Khan, 2014).

属性

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGLOPWFFSJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354338 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

CAS RN |

351518-88-2 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)